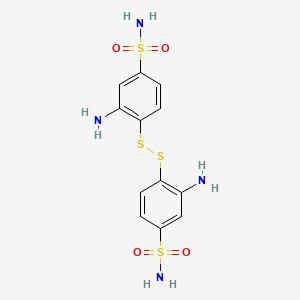
Disulfide, bis(2-amino-4-sulfamoylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-amino-4-sulfamoylphenyl) is a chemical compound with the molecular formula C12H14N4O4S4 It is known for its unique structure, which includes two amino groups and two sulfamoyl groups attached to a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis(2-amino-4-sulfamoylphenyl) typically involves the reaction of 2-amino-4-sulfamoylphenyl compounds with oxidizing agents to form the disulfide bond. One common method is the oxidation of 2-amino-4-sulfamoylphenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired disulfide compound.
Industrial Production Methods
In an industrial setting, the production of Disulfide, bis(2-amino-4-sulfamoylphenyl) may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis(2-amino-4-sulfamoylphenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-amino-4-sulfamoylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Disulfide, bis(2-amino-4-sulfamoylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the folding and stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function. The molecular targets and pathways involved include various enzymes and proteins that contain thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminophenyl disulfide
- 4-Aminophenyl disulfide
- Bis(4-hydroxyphenyl) disulfide
Uniqueness
Disulfide, bis(2-amino-4-sulfamoylphenyl) is unique due to the presence of both amino and sulfamoyl groups, which provide additional functional sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
3905-92-8 |
|---|---|
Molekularformel |
C12H14N4O4S4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-amino-4-[(2-amino-4-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-5-7(23(15,17)18)1-3-11(9)21-22-12-4-2-8(6-10(12)14)24(16,19)20/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
InChI-Schlüssel |
CVACEDCBGCMVKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)SSC2=C(C=C(C=C2)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)


![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)



![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)

